N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide
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Description
N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide is a heterocyclic compound that contains both pyrazine and pyrimidine rings
Mechanism of Action
Target of Action
Carboxamide compounds have been studied for their potential as catalysts in organic reactions . Pyrazine derivatives have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
The mode of action of carboxamide compounds involves the coordination of the carboxamide ligands to the metal atoms in the compound .
Result of Action
The molecular and cellular effects of these compounds can vary widely depending on their specific biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-morpholinopyrimidin-5-yl)pyrazine-2-carboxamide typically involves the condensation of pyrazine-2-carboxylic acid with 2-morpholinopyrimidine. This reaction is often facilitated by the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group, allowing it to react with the amine group of the pyrimidine derivative .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O2/c20-12(11-9-14-1-2-15-11)18-10-7-16-13(17-8-10)19-3-5-21-6-4-19/h1-2,7-9H,3-6H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHPFKLBXASRHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NC(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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